1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
1,6,7-Trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a bicyclic heterocyclic compound featuring a fused imidazo-purine-dione core. Its structure includes methyl groups at positions 1, 6, and 7, a phenyl substituent at position 8, and a 2-(piperidin-1-yl)ethyl chain at position 3. The imidazo[1,2-g]purine-dione scaffold provides a rigid framework capable of hydrogen bonding via the dione carbonyl groups, while the substituents modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
4,7,8-trimethyl-6-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-17(2)29-19-20(24-22(29)28(16)18-10-6-4-7-11-18)25(3)23(31)27(21(19)30)15-14-26-12-8-5-9-13-26/h4,6-7,10-11H,5,8-9,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDXDVHGLRBJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The initial steps often include the formation of the imidazo[1,2-g]purine core, followed by the introduction of the phenyl and piperidin-1-yl groups. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
8-Substituent Modifications
- Phenyl vs.
- 2-Methoxyphenyl (): The methoxy group introduces electron-donating effects, while the 7-p-cyanophenyl substituent adds electron-withdrawing character, creating a polarized scaffold that may enhance receptor selectivity .
3-Substituent Modifications
- Piperidinylethyl vs. Phenylpropyl (): The piperidinyl group in the target compound provides a basic nitrogen for ionic interactions, while the 3-phenylpropyl chain in BF37391 extends hydrophobicity, favoring lipid bilayer penetration .
- Styryl Group (): The conjugated double bond in BG01272’s styryl substituent enables π-stacking with aromatic residues in enzymes or receptors, a feature absent in the target compound .
Methyl Group Positioning
- The 1,6,7-trimethyl configuration in the target compound and BF37391 increases metabolic stability by blocking oxidation sites, whereas the 1,7-dimethyl substitution in BG01272 may reduce steric protection .
Biological Activity
1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 4,7,8-trimethyl-6-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione . Its molecular formula is , and it has a molecular weight of approximately 420.52 g/mol. The structure includes an imidazo[1,2-g]purine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4,7,8-trimethyl-6-phenyl... |
| Molecular Formula | C23H28N6O2 |
| Molecular Weight | 420.52 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor in various biochemical pathways. Understanding the binding affinity and specificity of the compound is crucial for elucidating its mechanism of action.
Therapeutic Potential
Cancer Treatment : Preliminary studies suggest that 1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exhibits cytotoxic effects against certain cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
Neurological Disorders : The compound has also been explored for its neuroprotective properties. It appears to modulate neurotransmitter systems and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves multi-step organic reactions to form the imidazo[1,2-g]purine core followed by the introduction of phenyl and piperidinyl groups. Optimized synthetic routes have been developed to enhance yield and purity.
-
Biological Evaluation : In vitro studies assessed the compound's efficacy against various pathogens and cancer cell lines. Notably:
- Antimicrobial Activity : The compound demonstrated significant antimicrobial activity against both bacterial and fungal strains.
- Cytotoxicity : IC50 values were determined for different cancer cell lines, indicating effective dose-dependent cytotoxicity.
Comparative Data Table
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 80–120°C for imidazopurine derivatives), reaction time (monitored via TLC), and stoichiometric ratios of intermediates like piperidin-1-yl ethyl groups. Purification methods include column chromatography with gradients of ethyl acetate/hexane and recrystallization using ethanol. Analytical validation via ¹H/¹³C NMR (e.g., δ 2.4–3.1 ppm for methyl groups) and HRMS ensures structural fidelity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer:
- NMR Spectroscopy: Assign peaks for methyl (δ 1.2–2.1 ppm), phenyl (δ 7.2–7.6 ppm), and piperidinyl protons (δ 2.5–3.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) and aromatic systems.
- Mass Spectrometry: HRMS (ESI+) confirms molecular weight (e.g., m/z 433.155 for analogous compounds) with <2 ppm error.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C–C bond lengths ~1.50 Å) to validate stereochemistry .
Q. What theoretical frameworks guide the design of experiments for studying this compound's biological activity?
- Methodological Answer: Link hypotheses to receptor-ligand interaction models (e.g., purinergic receptor antagonism) or enzyme inhibition kinetics. Use structure-activity relationship (SAR) frameworks to rationalize substitutions (e.g., methyl groups for lipophilicity, piperidinyl ethyl chains for solubility). Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .
Advanced Research Questions
Q. What computational strategies are effective in predicting the pharmacological properties of this compound?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in lipid bilayers using GROMACS.
- QSAR Modeling: Train models on datasets of imidazopurine derivatives to predict logP, pKa, and bioavailability.
- AI-Driven Synthesis Planning: Platforms like COMSOL Multiphysics integrate reaction parameters (e.g., activation energy) to optimize pathways .
Q. How should contradictory data in biological activity assays be analyzed and resolved?
- Methodological Answer:
- Statistical Robustness: Apply ANOVA to compare replicate data (n ≥ 3) and identify outliers.
- Mechanistic Reassessment: Re-evaluate assay conditions (e.g., cell line specificity, ATP interference in kinase assays).
- Orthogonal Validation: Cross-verify using SPR (surface plasmon resonance) for binding kinetics or in vivo models for functional activity .
Q. What are the challenges in scaling up the synthesis from laboratory to pilot scale while maintaining consistency?
- Methodological Answer:
- Process Control: Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates.
- Solvent Selection: Replace low-boiling solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield.
- Thermal Analysis: Use DSC (Differential Scanning Calorimetry) to assess exothermic risks during large-scale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
